Sodium sulfosalicylate
Description
Sodium sulfosalicylate (NaSSA), with the chemical formula NaC₇H₅O₆S·2H₂O, is a sodium salt of 5-sulfosalicylic acid. Its crystal structure consists of sodium ions coordinated with sulfonate and carboxylate groups, forming a hydrated lattice stabilized by hydrogen bonds . This compound is widely used in analytical chemistry (e.g., protein determination and iron analysis ), pharmaceuticals (as a salt form for antimicrobial agents ), and mineral processing (as a flotation activator ). Its solubility in water and stability under varied pH conditions make it versatile for industrial and laboratory applications.
Properties
CAS No. |
1300-64-1 |
|---|---|
Molecular Formula |
C7H4Na2O6S |
Molecular Weight |
262.1476 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sulfosalicylate can be synthesized through the sulfonation of salicylic acid. The process involves the reaction of salicylic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include controlled temperatures and the use of a solvent such as water or ethanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where salicylic acid is treated with sulfuric acid under controlled conditions. The resulting sulfosalicylic acid is then neutralized with sodium hydroxide to produce this compound. The product is then purified through crystallization and drying processes to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions can lead to the formation of various oxidation products, depending on the reaction conditions.
Reduction: This compound can also participate in reduction reactions, where it acts as an electron acceptor. Common reducing agents used in these reactions include hydrogen gas and metal hydrides.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or acidic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions. These reactions are usually carried out in polar solvents like water or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidation products may include sulfonic acids and other oxidized derivatives of the original compound.
Reduction: Reduction products can include various reduced forms of the compound, depending on the specific reducing agent used.
Substitution: Substitution reactions can yield a wide range of products, including amides, thiols, and other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
Sodium sulfosalicylate is utilized in several scientific domains due to its unique chemical properties:
Biochemical Analysis
- Reagent in Chemical Reactions : It serves as a reagent in complexation and precipitation reactions, enhancing the synthesis of other organic compounds.
- Protein Precipitation Assays : In biological research, it functions as a staining agent and is used in protein precipitation assays to analyze protein concentrations.
Medicine
- Pharmaceutical Formulation : this compound is incorporated into certain pharmaceuticals and acts as a diagnostic reagent in clinical laboratories.
- Antioxidant Properties : It exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.
Industrial Applications
- Corrosion Inhibition : This compound is employed as a corrosion inhibitor in metalworking processes, particularly in magnesium-based systems. It forms protective layers on metal surfaces to reduce hydrogen evolution during electrochemical reactions.
- Mineral Processing : this compound enhances the flotation recovery of minerals by forming complexes with metal ions, such as zinc.
This compound is recognized for its diverse biological activities:
Antioxidant Activity
Research indicates that this compound effectively scavenges free radicals:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 81.70 ± 0.64 |
| Hydroxyl Radical Scavenging | >1000 |
| Total Antioxidant Capacity | 93.94 ± 1.92 mg GAE/g |
This data highlights its potential role in protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways, indicating its potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
This compound has shown promise in inducing apoptosis in cancer cells. Notably, it sensitizes glioblastoma cells to radiation therapy by inducing oxidative stress and mitochondrial dysfunction.
Case Study 1: Antioxidant Efficacy
A comparative study demonstrated that this compound exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid and α-tocopherol.
Case Study 2: Cancer Cell Sensitization
In vitro experiments revealed that this compound increased glioblastoma cell sensitivity to chemotherapeutic agents by promoting oxidative stress and DNA damage, leading to enhanced cell death rates.
Mechanism of Action
The mechanism of action of sodium sulfosalicylate involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent their participation in unwanted chemical reactions. In biological systems, this compound can interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved in its action include metal ion binding sites and protein interaction domains.
Comparison with Similar Compounds
Sodium Salts: Ionic Effects and Solubility
Sodium sulfosalicylate exhibits distinct ionic interactions compared to other sodium salts like sodium chloride (NaCl) and sodium trichloroacetate (NaTCA). In studies involving cystine solutions, NaCl significantly depressed optical activity ([α] values) during dilution, whereas NaSSA had a minimal effect due to weaker ionic interference . This property is critical in biochemical assays where preserving molecular conformation is essential.
Table 1: Comparison of Sodium Salts
Sulfonate and Carboxylate Derivatives
NaSSA’s sulfonate group mimics carboxylate behavior in hydrogen-bonded motifs. For example, in crystal structures, sulfonate groups form R₂²(8) motifs similar to carboxylates, enabling synergistic interactions in supramolecular networks . However, sulfonates generally exhibit stronger acidity (pKa ~1.5) than carboxylates (pKa ~4.5), influencing their reactivity in buffer systems .
Table 2: Functional Group Comparison
| Group | Acidity (pKa) | Hydrogen-Bonding Strength | Common Uses |
|---|---|---|---|
| Sulfonate | ~1.5 | Strong | Ion exchange, flotation |
| Carboxylate | ~4.5 | Moderate | Pharmaceuticals, buffers |
Pharmaceutical Salts
NaSSA serves as a counterion in antimicrobial agents like meclocycline sulfosalicylate, enhancing solubility and efficacy. In contrast, nitrate salts (e.g., miconazole nitrate) show lower activity against Candida and Trichomonas vaginalis due to reduced lipophilicity . This compound itself lacks antimicrobial activity but improves drug delivery when complexed with active agents .
Table 3: Pharmaceutical Efficacy of Salts
| Compound | MIC (μg/mL) Against C. albicans | Stability in pH 5–8 |
|---|---|---|
| Miconazole nitrate | 8.0 | Moderate |
| Miconazole sulfosalicylate | 2.0 | High |
| This compound | Inactive | High |
Biological Activity
Sodium sulfosalicylate, a sodium salt of sulfosalicylic acid, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, supported by research findings and case studies.
- Molecular Formula :
- Molecular Weight : 276.20 g/mol
- Appearance : White crystalline powder
- Solubility : Highly soluble in water
The structural characteristics of this compound include a sulfonic acid group that enhances its reactivity, allowing it to act as a chelating agent in various biochemical interactions .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 81.70 ± 0.64 |
| Hydroxyl Radical Scavenging | >1000 |
| Total Antioxidant Capacity | 93.94 ± 1.92 mg GAE/g |
These results indicate that this compound has a robust capacity to neutralize reactive oxygen species (ROS), which is crucial in preventing cellular damage .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties similar to those of salicylic acid derivatives. It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
3. Anticancer Potential
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study highlighted its ability to sensitize glioblastoma cells to radiation therapy by inducing mitochondrial dysfunction and oxidative stress, thus enhancing the efficacy of conventional treatments .
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant activity of this compound against other antioxidants such as ascorbic acid and α-tocopherol. The findings indicated that this compound exhibited superior radical scavenging activity compared to the controls.
Case Study 2: Cancer Cell Sensitization
In vitro experiments demonstrated that this compound increased the sensitivity of glioblastoma cells to chemotherapeutic agents by promoting oxidative stress and DNA damage, leading to enhanced cell death rates .
The biological activity of this compound can be attributed to several mechanisms:
- Chelation of Metal Ions : The compound's ability to chelate metal ions may reduce their availability for catalyzing harmful reactions in cells.
- Regulation of Antioxidant Enzymes : this compound may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further protecting cells from oxidative damage .
- Modulation of Signaling Pathways : It influences various signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects .
Q & A
Q. What established methods are used to synthesize sodium sulfosalicylate and characterize its purity for research applications?
this compound is synthesized via sulfonation of salicylic acid using sulfuric acid under controlled temperature (80–100°C). Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with a mobile phase of methanol:water (70:30 v/v) and UV detection at 254 nm. Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., sulfonate at ~1040 cm⁻¹) and X-ray diffraction (XRD) to compare with known crystal structures .
Q. How can researchers determine the crystalline structure of this compound and its hydrates?
Single-crystal XRD is the gold standard for resolving crystalline structures. For example, the dihydrate form (NaC₇H₅O₆S·2H₂O) exhibits a monoclinic lattice with space group P2₁/c. Thermal gravimetric analysis (TGA) at 25–300°C confirms hydration states by measuring mass loss at ~100°C (water removal) .
Q. What protocols ensure accurate quantification of this compound in mixed matrices (e.g., biological or environmental samples)?
Use UV-vis spectrophotometry at λmax = 295 nm in pH 7.0 buffer. Calibration curves (0.1–10 mM) are prepared with triplicate measurements. For complex matrices, solid-phase extraction (SPE) with C18 cartridges minimizes interference .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s efficacy as a complexing agent in mineral flotation?
Adjust pH (8–10) and this compound concentration (0.1–1 mM) during sulfidation. Monitor flotation recovery rates of target minerals (e.g., hemimorphite) and validate surface interactions via X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) to identify adsorbed sulfosalicylate species .
Q. How do coordination environments influence the stability of this compound-based metal-organic frameworks (MOFs)?
Synthesize MOFs by reacting this compound with transition metals (e.g., Cu(II)) under hydrothermal conditions (120°C, 24 hrs). Characterize stability via cyclic voltammetry (CV) and variable-temperature XRD. Ligand-to-metal charge transfer (LMCT) bands in UV-vis spectra indicate redox-active frameworks .
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s interaction with metal oxides?
Replicate conflicting studies under standardized conditions (e.g., fixed ionic strength, 25°C). Use atomic force microscopy (AFM) to compare adsorption patterns and density functional theory (DFT) simulations to model binding energies. Cross-reference findings with in situ Raman spectroscopy .
Q. What methodologies elucidate this compound’s role in modulating biochemical pathways (e.g., antioxidant or pro-oxidant effects)?
Conduct cell-based assays (e.g., HepG2 or fibroblast cultures) with this compound (0.01–1 mM). Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and validate using Western blotting for oxidative stress markers (e.g., Nrf2, SOD1) .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound’s solubility data across solvents?
Standardize solvent polarity (e.g., dielectric constant) and temperature (25°C ± 0.5). Use dynamic light scattering (DLS) to detect aggregation. For conflicting reports, apply the Hansen solubility parameters (HSP) model to predict miscibility gaps .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Fit data to a four-parameter logistic model (IC₅₀ calculation) using nonlinear regression (e.g., GraphPad Prism). Assess outliers via Grubbs’ test and confirm reproducibility across ≥3 independent experiments. Report confidence intervals (95%) for EC₅₀ values .
Experimental Design & Validation
Q. How can researchers validate the reproducibility of this compound-based protocols across laboratories?
Share detailed SOPs, including reagent sources (e.g., Sigma-Aldrich Lot#), instrument calibration logs, and raw data repositories. Conduct interlaboratory trials with blinded samples and use Bland-Altman plots to assess agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
